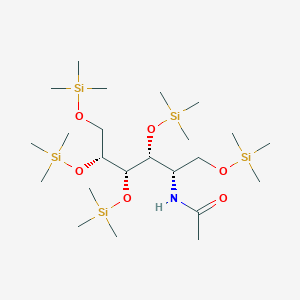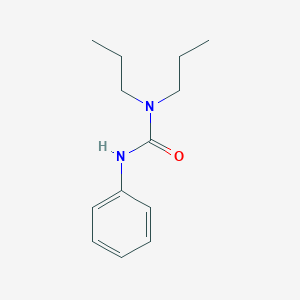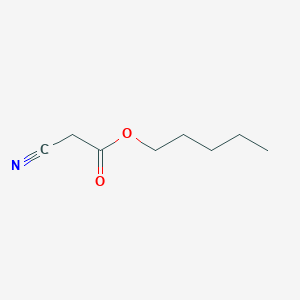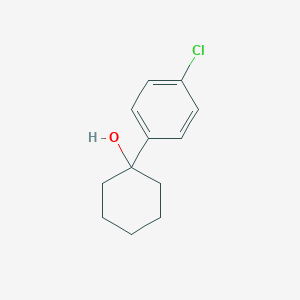
1-(4-Chlorophenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₅ClO. It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, and a p-chlorophenyl group is attached to the same carbon as the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of p-chlorophenylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1-(p-chlorophenyl)- often involves the catalytic hydrogenation of p-chlorophenylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, p-chlorophenylcyclohexanone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
- p-Chlorophenylcyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Chlorinated cyclohexane derivatives
Scientific Research Applications
1-(4-Chlorophenyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclohexanol, 1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The p-chlorophenyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the p-chlorophenyl group.
p-Chlorophenylcyclohexanone: The oxidized form of cyclohexanol, 1-(p-chlorophenyl)-.
Cyclohexane: The fully reduced form without the hydroxyl group.
Uniqueness
1-(4-Chlorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the p-chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
17380-83-5 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 |
InChI Key |
WSXSGCNVGCTIIZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
| 17380-83-5 | |
Synonyms |
1-P-CHLOROPHENYL-1-CYCLOHEXANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
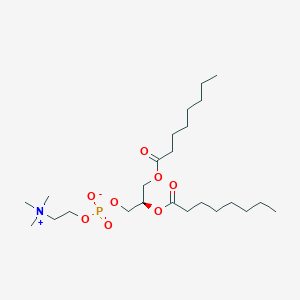
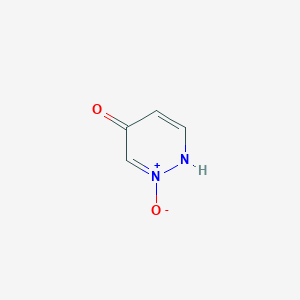
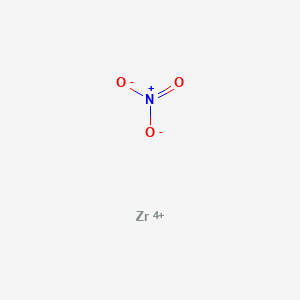
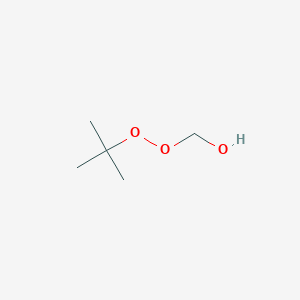
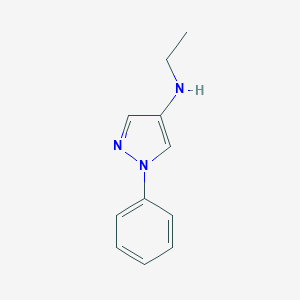
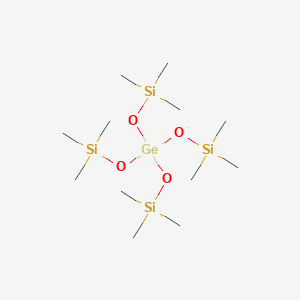
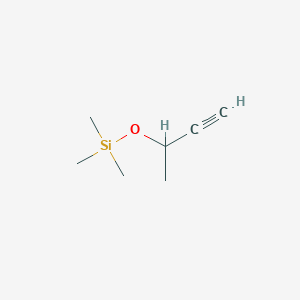
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)
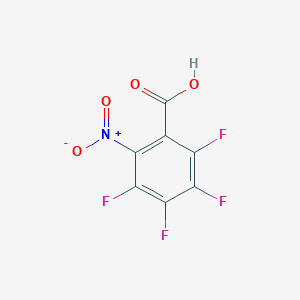
![2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine](/img/structure/B96644.png)
